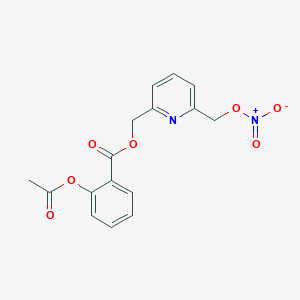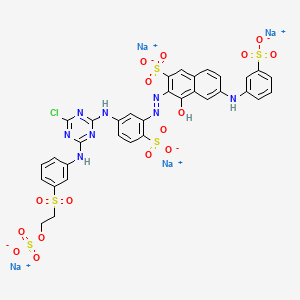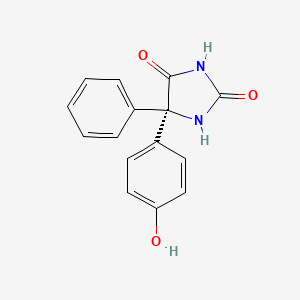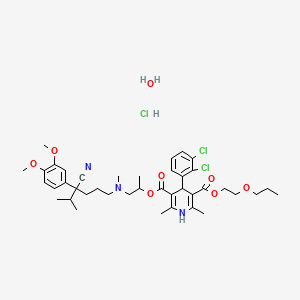
trans-Dihydrorofecoxib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Dihydrorofecoxib: is a metabolite of rofecoxib, a selective cyclooxygenase-2 inhibitor. Rofecoxib was initially developed for the treatment of osteoarthritis, rheumatoid arthritis, acute pain, and primary dysmenorrhea. The compound belongs to the class of stilbenes, which are organic compounds containing a 1,2-diphenylethylene moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dihydrorofecoxib involves the reduction of rofecoxib. The principal metabolic products of rofecoxib are the cis-dihydro and trans-dihydro derivatives, which account for a significant portion of the recovered radioactivity in the urine . The reduction process is mediated by cytosolic enzymes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis typically involves the reduction of rofecoxib under controlled conditions to yield the trans-dihydro derivative.
Chemical Reactions Analysis
Types of Reactions: trans-Dihydrorofecoxib undergoes various chemical reactions, including oxidation and reduction. The compound is a product of the reduction of rofecoxib .
Common Reagents and Conditions: The reduction of rofecoxib to this compound is typically mediated by cytosolic enzymes. The specific reagents and conditions for these reactions are not extensively detailed in the literature .
Major Products Formed: The major product formed from the reduction of rofecoxib is this compound. Other metabolic products include the cis-dihydro derivative and the glucuronide of the hydroxy derivative .
Scientific Research Applications
Chemistry: In chemistry, trans-Dihydrorofecoxib is studied for its structural properties and its role as a metabolite of rofecoxib. It is used in research to understand the metabolic pathways and the effects of rofecoxib .
Biology: In biological research, this compound is used to study the metabolic processes involving rofecoxib. It helps in understanding the enzyme-mediated reduction processes and the formation of various metabolites .
Medicine: In medicine, this compound is studied for its pharmacokinetics and pharmacodynamics. It helps in understanding the metabolism and excretion of rofecoxib in the human body .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It helps in understanding the metabolic pathways and the potential effects of new compounds .
Mechanism of Action
The mechanism of action of trans-Dihydrorofecoxib involves its formation as a metabolite of rofecoxib. Rofecoxib selectively inhibits the cyclooxygenase-2 enzyme, which is involved in the synthesis of prostaglandins. The reduction of rofecoxib to this compound is mediated by cytosolic enzymes . The principal metabolic products are the cis-dihydro and trans-dihydro derivatives .
Comparison with Similar Compounds
cis-Dihydrorofecoxib: Another metabolite of rofecoxib formed through reduction.
Rofecoxib-threo-3,4-dihydrohydroxy acid: A product of oxidative metabolism of rofecoxib.
Uniqueness: trans-Dihydrorofecoxib is unique due to its specific formation through the reduction of rofecoxib. It is one of the principal metabolic products and plays a significant role in the metabolic pathway of rofecoxib .
Properties
CAS No. |
308364-86-5 |
|---|---|
Molecular Formula |
C17H16O4S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(3S,4S)-4-(4-methylsulfonylphenyl)-3-phenyloxolan-2-one |
InChI |
InChI=1S/C17H16O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3/t15-,16-/m1/s1 |
InChI Key |
PHCFUFKRCHEUTJ-HZPDHXFCSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]2COC(=O)[C@@H]2C3=CC=CC=C3 |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2COC(=O)C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















